![molecular formula C11H7BrN2 B12974609 7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
7-Bromopyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of pyrrolo[1,2-a]quinoxaline, characterized by the presence of a bromine atom at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives. This reaction proceeds under mild conditions with an iridium catalyst and PhI(OAc)2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and aqueous media has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-a]quinoxalines, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .
Applications De Recherche Scientifique
7-Bromopyrrolo[1,2-a]quinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Mécanisme D'action
The mechanism of action of 7-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]quinoxaline: The parent compound without the bromine substitution.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different ring fusion.
Pyrrolo[3,4-b]quinoxaline: Another isomer with a distinct ring fusion pattern.
Uniqueness: 7-Bromopyrrolo[1,2-a]quinoxaline is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H7BrN2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
7-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
Clé InChI |
MKXYYJODCAATRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


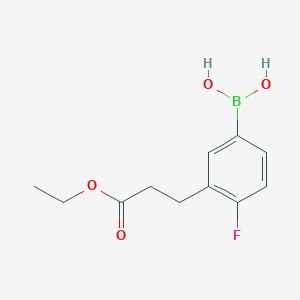
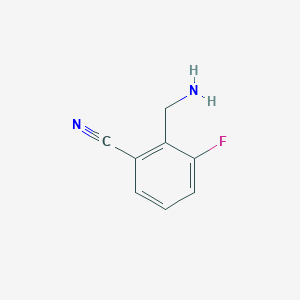
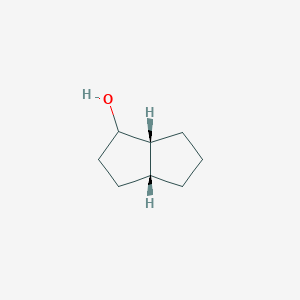
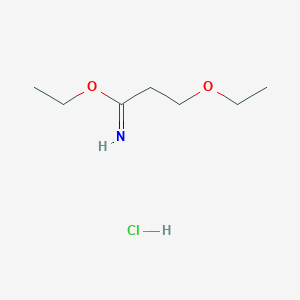
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
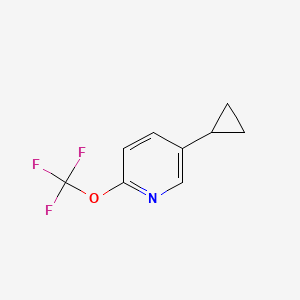
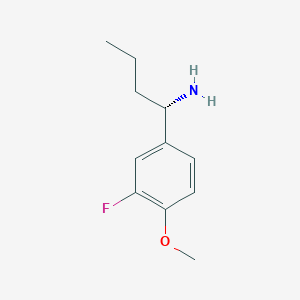

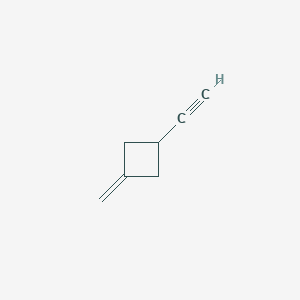
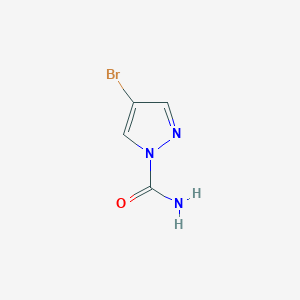
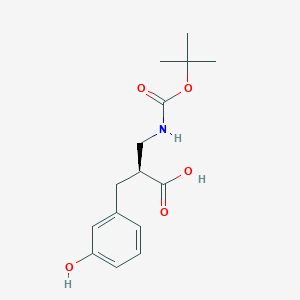
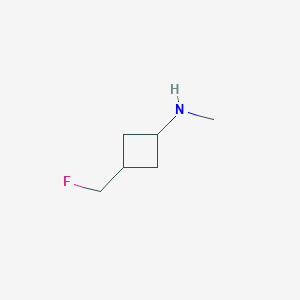
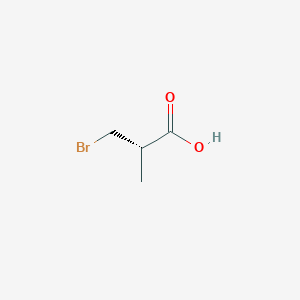
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
